
Cicaprost
Overview
Description
Cicaprost is a synthetic prostacyclin (PGI₂) analogue and a highly selective agonist of the IP receptor (prostacyclin receptor) . Developed to enhance the metabolic stability of iloprost, another PGI₂ analogue, this compound exhibits potent inhibitory effects on platelet aggregation, vasodilation of coronary arteries, and blood pressure reduction . Unlike iloprost, which demonstrates biphasic responses (stimulation followed by inhibition) due to cross-reactivity with EP1 receptors, this compound acts exclusively as an inhibitory agonist at IP receptors, making it one of the most selective IP-receptor agonists available .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cicaprost is synthesized through a series of chemical reactions that involve the modification of the prostacyclin structure to enhance its stability and bioavailability.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using advanced techniques to ensure high purity and yield. The process includes multiple steps of purification and quality control to meet pharmaceutical standards. The compound is then formulated into oral dosage forms for therapeutic use .
Chemical Reactions Analysis
Biochemical Reaction Mechanisms
Cicaprost interacts with prostacyclin (IP) receptors, triggering cAMP-dependent pathways:
cAMP Signaling and Desensitization:
-
Acute cAMP Accumulation : this compound induces concentration-dependent cAMP production in pulmonary artery smooth muscle cells (PASMCs), with an EC₅₀ of 63 nM .
-
Desensitization Mechanism : Prolonged exposure (≥3 hours) reduces cAMP response due to downregulation of adenylyl cyclase isoforms (AC5/6) and PKA-mediated feedback .
Table 2: cAMP Response Parameters
Pharmacologically Relevant Interactions
This compound’s vasodilatory and antiplatelet effects involve ion channel modulation:
K⁺ Channel Activation:
-
Hyperpolarization : this compound relaxes arterial smooth muscle by activating inward rectifier K⁺ (KIR) channels, causing membrane hyperpolarization .
Table 3: Inhibitors of this compound-Mediated Effects
Anti-Metastatic and Renal Protective Effects
-
Metastasis Inhibition : this compound’s anti-metastatic activity is linked to its stabilization of endothelial barriers and inhibition of tumor cell adhesion .
-
Nephroprotection : In diabetic rats, this compound attenuates renal hypertrophy and albuminuria independent of blood pressure changes .
This compound’s chemical profile underscores its versatility as a therapeutic agent, with synthesis complexity matched by its multifaceted biochemical interactions. Further research into its isoform-specific AC interactions and long-term desensitization dynamics could enhance its clinical utility.
Scientific Research Applications
Cardiovascular Applications
Cicaprost's primary application lies in its ability to induce vasodilation and inhibit platelet aggregation, making it a candidate for treating cardiovascular diseases.
Clinical Studies
- A randomized double-blind study assessed this compound's efficacy in patients with Raynaud's phenomenon secondary to systemic sclerosis. Although the overall results did not show statistically significant improvements, patients receiving higher doses reported reduced severity of attacks, indicating potential benefits that warrant further investigation .
- Another study highlighted this compound's ability to inhibit collagen-induced platelet aggregation in healthy volunteers, suggesting its role as an antiplatelet agent .
Applications in Peripheral Vascular Disease
This compound has been investigated for its therapeutic potential in peripheral vascular diseases where vasodilation is crucial.
Pharmacological Effects
Research indicates that this compound can be administered orally, providing a significant advantage over traditional intravenous prostacyclin therapies that are often limited by their metabolic instability. In controlled studies, this compound has been shown to enhance blood flow and reduce symptoms associated with peripheral vascular conditions .
Case Studies and Findings
- A study involving patients with systemic sclerosis demonstrated that this compound could potentially modify platelet function without adverse effects on white blood cell activity or plasma fibrinolysis .
- Another investigation revealed that this compound effectively reduced the severity of Raynaud's attacks in some patients, although further studies are needed to establish definitive clinical benefits .
Comparative Data on this compound
The following table summarizes key findings from various studies on this compound:
Mechanism of Action
Cicaprost exerts its effects by binding to the prostacyclin receptor (IP receptor) on the surface of target cells. This binding activates intracellular signaling pathways, including the cyclic adenosine monophosphate (cAMP) pathway, leading to vasodilation and inhibition of platelet aggregation. This compound also interferes with tumor cell-host interactions, preventing metastasis by inhibiting tumor cell-induced platelet aggregation and adhesion to endothelial cells .
Comparison with Similar Compounds
Pharmacological Profiles
Table 1: Key Pharmacological Comparisons
Receptor Selectivity and Mechanism
- This compound vs. Iloprost : this compound’s exclusive IP-receptor activation contrasts with iloprost’s dual IP/EP1 agonism, which causes biphasic responses (e.g., initial uterine contraction followed by relaxation) . This selectivity reduces off-target effects, making this compound more suitable for sustained IP-mediated therapies.
- This compound vs. PGI₂: While PGI₂ is a natural IP agonist, its rapid metabolism (<3 min half-life) and non-selective EP1/EP3 activity limit clinical utility. This compound’s synthetic structure enhances metabolic stability and receptor specificity .
- This compound vs. TP Agonists (U46619) : U46619, a thromboxane A₂ (TXA₂) mimetic, activates TP receptors, inducing vasoconstriction and platelet aggregation—effects antagonistic to this compound’s IP-mediated actions .
Efficacy in Disease Models
- Platelet Aggregation : this compound inhibits platelet aggregation at lower concentrations (IC₅₀ ~0.1 nM) compared to iloprost (IC₅₀ ~1 nM) and PGI₂ (IC₅₀ ~3 nM) .
- Vascular Effects : In human uterine arteries, this compound and iloprost show similar potency in vasodilation (AUC >0.8), but this compound lacks the contractile phase seen with iloprost .
- Anti-Inflammatory Effects : this compound weakly inhibits neutrophil chemotaxis (28.5% inhibition at 10 μM) compared to PGE₂ (100% inhibition), but both elevate cAMP equally, suggesting divergent signaling pathways .
Clinical and Research Implications
- Advantages of this compound: Superior metabolic stability and IP selectivity make it ideal for chronic IP-receptor targeting, minimizing adverse effects like hypotension or tachycardia associated with non-selective agonists .
- Limitations : this compound’s weak anti-chemotactic activity limits its use in inflammatory diseases, where EP2 agonists (e.g., butaprost) or dual-target drugs may be preferable .
- Research Gaps: No animal models fully replicate human uterine IP/TP receptor complexity, necessitating further in vitro studies .
Biological Activity
Cicaprost, a stable analog of prostacyclin (PGI2), has garnered significant attention in pharmacological research due to its diverse biological activities, particularly its anti-inflammatory and vasodilatory effects. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
This compound exerts its effects primarily through the activation of the prostacyclin receptor (IP receptor). This receptor is part of the G-protein-coupled receptor family and plays a crucial role in various physiological processes, including vasodilation, inhibition of platelet aggregation, and modulation of inflammatory responses. Upon binding to this compound, the IP receptor activates adenylate cyclase, leading to increased levels of cyclic AMP (cAMP) within cells. Elevated cAMP levels result in smooth muscle relaxation and decreased release of pro-inflammatory cytokines.
Anti-Inflammatory Properties
Recent studies have demonstrated that this compound exhibits potent anti-inflammatory effects. In a study involving primary human monocyte-derived macrophages and dendritic cells, this compound significantly inhibited the production of pro-inflammatory cytokines in response to lipopolysaccharide (LPS) stimulation. The results indicated that this compound could effectively prevent ocular inflammation in a rat model of uveitis by reducing leukocyte infiltration and protein exudation .
Table 1: Summary of Anti-Inflammatory Effects of this compound
Study | Cell Type | Stimulus | Outcome |
---|---|---|---|
Macrophages | LPS | Inhibition of cytokine production | |
Dendritic Cells | LPS | Reduced inflammatory response | |
Rat Model | Uveitis | Decreased leukocyte infiltration |
Cardiovascular Effects
This compound's cardiovascular effects are primarily attributed to its ability to induce vasodilation. It has been shown to lower blood pressure in various animal models without causing significant side effects. In a study on diabetic nephropathy in rats, this compound treatment led to improved renal function and structural preservation without affecting systemic blood pressure significantly . This suggests that this compound may exert nephroprotective effects through local mechanisms rather than systemic hypotensive actions.
Table 2: Cardiovascular Effects Observed with this compound
Study | Model | Effect |
---|---|---|
Diabetic Nephropathy | Improved renal function | |
Various Animal Models | Induced vasodilation |
Case Studies and Clinical Implications
This compound has been investigated for its potential therapeutic applications beyond inflammation and cardiovascular health. For instance, its role in cancer immunotherapy is being explored due to its influence on immune cell modulation. The interaction between this compound and regional lymph nodes suggests a possible mechanism for enhancing anti-tumor immunity by influencing lymphangiogenesis .
In clinical settings, this compound has been evaluated as a treatment option for conditions like pulmonary arterial hypertension and peripheral vascular diseases due to its vasodilatory properties . Its stability in aqueous solutions allows for flexible administration routes, further enhancing its clinical utility.
Q & A
Basic Research Questions
Q. What are the primary pharmacological targets of Cicaprost, and how are they identified in preclinical studies?
this compound, a prostacyclin analog, primarily targets the IP receptor (prostacyclin receptor). Identification involves in vitro binding assays using radiolabeled ligands (e.g., H-Cicaprost) and competitive inhibition studies. Receptor specificity is validated via knockout models or siRNA-mediated gene silencing . Dose-response curves in isolated tissues (e.g., rat aorta) confirm functional activity. Cross-reactivity with other prostanoid receptors (EP, DP) should be assessed using selective antagonists .
Q. Which experimental models are most appropriate for studying this compound’s antiplatelet effects?
- In vitro: Platelet-rich plasma (PRP) assays measuring cAMP levels via ELISA or aggregation inhibition using agonists like ADP or collagen .
- In vivo: Murine models of arterial thrombosis (e.g., FeCl-induced injury) with endpoints including thrombus weight and occlusion time. Ensure strain-specific variability is controlled (e.g., C57BL/6 vs. BALB/c) .
Q. What protocols ensure stability and bioavailability in this compound pharmacokinetic studies?
this compound’s short half-life (<1 hr in plasma) necessitates:
- Sample handling : Immediate freezing at -80°C post-collection to prevent degradation.
- Analytical methods : LC-MS/MS with deuterated internal standards (e.g., this compound-d4) for quantification .
- Bioavailability : Administer via continuous IV infusion in animal models to maintain steady-state concentrations .
Advanced Research Questions
Q. How can researchers reconcile contradictory data on this compound’s efficacy in pulmonary hypertension models?
Contradictions often arise from differences in:
- Model selection : Chronic hypoxia vs. monocrotaline-induced pulmonary hypertension.
- Dosage : Suboptimal dosing may fail to mimic clinical regimens.
- Endpoints : Hemodynamic (RVSP) vs. histological (vascular remodeling) outcomes. Resolution : Meta-analysis of raw data across studies using standardized effect sizes and stratification by model/dose .
Q. What experimental designs minimize bias in assessing this compound’s cytoprotective effects in ischemia-reperfusion injury?
- Blinding : Randomize treatment groups and conceal allocations from investigators.
- Controls : Include vehicle and positive controls (e.g., iloprost).
- Outcome measures : Quantify infarct size via TTC staining and troponin-I levels. Adjust for confounding variables (e.g., anesthesia effects) .
Q. Which statistical approaches are optimal for analyzing dose-dependent responses to this compound in endothelial cell migration assays?
- Non-linear regression : Fit data to sigmoidal curves (e.g., GraphPad Prism) to calculate EC.
- ANOVA with post-hoc tests : Compare multiple doses while controlling for Type I error.
- Time-series analysis : Use mixed-effects models for longitudinal migration data .
Q. How can researchers optimize this compound’s formulation for sustained release in chronic inflammatory models?
- Polymer-based carriers : Test PLGA nanoparticles for encapsulation efficiency (UV-Vis) and release kinetics (dialysis bag method).
- In vivo validation : Measure plasma levels over 24h and correlate with anti-inflammatory markers (e.g., TNF-α suppression) .
Q. Methodological Challenges & Solutions
Q. What strategies validate the specificity of this compound’s receptor interactions in complex biological systems?
- Competitive binding assays : Co-administer unlabeled this compound with radioligands.
- Genetic validation : Use IP receptor-deficient mice or CRISPR-edited cell lines .
- Pathway analysis : Profile downstream effectors (e.g., cAMP/PKA) via Western blot or FRET sensors .
Q. How should researchers address batch-to-batch variability in this compound’s biological activity?
- Quality control : Certify purity (>98%) via HPLC-UV and confirm structural integrity with H-NMR.
- Bioactivity testing : Standardize in vitro assays (e.g., platelet aggregation) across batches .
Q. What frameworks guide the design of translational studies bridging this compound’s preclinical and clinical data?
Apply PICO (Population, Intervention, Comparison, Outcome) and FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria:
- Population : Rodent models → Phase I healthy volunteers.
- Intervention : Dose escalation based on allometric scaling.
- Outcome : Translate platelet inhibition metrics to clinical bleeding time .
Q. Tables: Key Data for this compound Research
Properties
IUPAC Name |
2-[(2E)-2-[(3aS,4S,5R,6aS)-5-hydroxy-4-[(3S,4S)-3-hydroxy-4-methylnona-1,6-diynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]ethoxy]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O5/c1-3-4-5-6-15(2)20(23)8-7-18-19-12-16(9-10-27-14-22(25)26)11-17(19)13-21(18)24/h9,15,17-21,23-24H,3,6,10-14H2,1-2H3,(H,25,26)/b16-9+/t15-,17-,18+,19-,20+,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARUGKOZUKWAXDS-SEWALLKFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CCC(C)C(C#CC1C(CC2C1CC(=CCOCC(=O)O)C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC#CC[C@H](C)[C@@H](C#C[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C/COCC(=O)O)/C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00873211 | |
Record name | Cicaprost | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00873211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94079-80-8, 95722-07-9 | |
Record name | Cicaprost | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94079-80-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cicaprost | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094079808 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cicaprost [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095722079 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cicaprost | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00873211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CICAPROST | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NE94J8CAMD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.